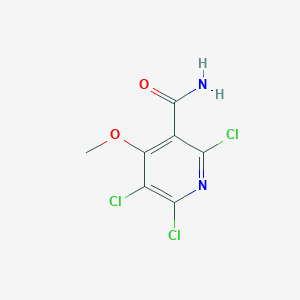

N-(4-methyl-1,3-benzothiazol-2-yl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzothiazole compounds involves various chemical reactions, including coupling reactions, treatment with P2S5 in anhydrous conditions, and oxidation processes. For instance, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole is achieved by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation with potassium ferricyanide (А. Aleksandrov & М. М. El’chaninov, 2017).

Molecular Structure Analysis

The molecular structure of N-(thiazol-2-yl)benzamide derivatives, including their crystal structures, plays a crucial role in their properties and reactivity. The helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction is noteworthy in the context of gelation behavior towards ethanol/water and methanol/water mixtures (P. Yadav & Amar Ballabh, 2020).

Chemical Reactions and Properties

Chemical reactions, including electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, are pivotal in modifying the chemical structure and enhancing the functionality of benzothiazole derivatives (А. Aleksandrov & М. М. El’chaninov, 2017). These reactions extend the utility of such compounds in various chemical and pharmacological studies.

Physical Properties Analysis

The synthesis and physical properties of benzothiazole derivatives are closely linked. For example, the synthesis approach can impact the solubility, melting point, and crystalline structure of the compounds. The crystalline structure analysis provides insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of N-(4-methyl-1,3-benzothiazol-2-yl)-2-furamide and related compounds, including their reactivity towards different chemical reagents, stability under various conditions, and interactions with metals and other organic compounds, are essential for understanding their potential applications and behaviors in chemical processes. For example, the formation of metal chelates under deprotonization with CuII, NiII, PdII, and ZnII indicates the compound's ability to interact with metal ions, impacting its chemical reactivity and potential for forming complexes (Jorge R. Angulo-Cornejo et al., 2000).

Aplicaciones Científicas De Investigación

Adenosine Receptor Affinity and Selectivity

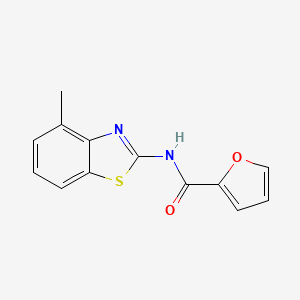

A study explored [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues, investigating their potential as adenosine receptor ligands. The research demonstrated that the connection of benzamide and furamide to thiazole is crucial for high adenosine receptor affinity. Among these compounds, some showed moderate selectivity for A2A adenosine receptors, suggesting potential applications in targeting these receptors (Inamdar et al., 2013).

Synthesis and Reactivity in Chemical Compounds

Another research focused on the synthesis and reactivity of similar compounds, particularly the synthesis of N-(1-Naphthyl)furan-2-carboxamide, and its subsequent transformation to other chemical structures. Such research highlights the chemical versatility and potential applications in various synthetic pathways (Aleksandrov & El’chaninov, 2017).

Role in Supramolecular Gelators

In the field of materials science, a study investigated N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. This research aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation behavior. Findings from this study are significant for developing new materials with specific properties (Yadav & Ballabh, 2020).

Potential as Antimicrobial Agents

A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, evaluating them for antimicrobial activity. Some synthesized molecules showed potent effects against pathogenic strains, indicating the potential application of similar compounds in developing new antimicrobial agents (Bikobo et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-8-4-2-6-10-11(8)14-13(18-10)15-12(16)9-5-3-7-17-9/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBBOSPXGAKBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)

![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)

![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)

![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)